molecular formula C13H14O2 B574252 6-Ethoxy-2-isopropenyl-1-benzo[b]furan CAS No. 173992-20-6

6-Ethoxy-2-isopropenyl-1-benzo[b]furan

Cat. No.: B574252
CAS No.: 173992-20-6
M. Wt: 202.253
InChI Key: SOSQDRKSEVWQFQ-UHFFFAOYSA-N
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Description

6-Ethoxy-2-isopropenyl-1-benzo[b]furan is a substituted benzofuran derivative characterized by an ethoxy group at the 6-position and an isopropenyl group at the 2-position of the fused benzene-furan ring system. Benzofurans are heterocyclic compounds with a oxygen-containing furan ring fused to a benzene ring, and substitutions at specific positions significantly influence their physicochemical properties and reactivity.

Properties

CAS No.

173992-20-6

Molecular Formula

C13H14O2

Molecular Weight

202.253

IUPAC Name

6-ethoxy-2-prop-1-en-2-yl-1-benzofuran

InChI

InChI=1S/C13H14O2/c1-4-14-11-6-5-10-7-12(9(2)3)15-13(10)8-11/h5-8H,2,4H2,1,3H3

InChI Key

SOSQDRKSEVWQFQ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)C=C(O2)C(=C)C

Synonyms

Benzofuran, 6-ethoxy-2-(1-methylethenyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-isopropenyl-1-benzo[b]furan typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of arylboronic acids in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex benzofuran derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-isopropenyl-1-benzo[b]furan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Scientific Research Applications

6-Ethoxy-2-isopropenyl-1-benzo[b]furan has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-isopropenyl-1-benzo[b]furan involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to their observed biological activities . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzofuran Derivatives

The structural and functional differences between 6-Ethoxy-2-isopropenyl-1-benzo[b]furan and related benzofurans are critical in determining their applications and behavior. Below is a comparative analysis:

Compound Name Substituents (Position) Key Properties/Applications Research Findings
This compound 6-Ethoxy, 2-Isopropenyl Potential fuel additive, polymerization precursor Hypothesized to exhibit enhanced thermal stability due to ethoxy group . Isopropenyl group may increase reactivity in radical-mediated combustion processes.
2-(2-Methoxyphenyl)-1-benzofuran 2-Methoxyphenyl Crystallographic studies, material science Crystal structure resolved via X-ray diffraction; methoxy group induces planar geometry, influencing packing efficiency .
Benzofuran-2-carboxylic acid 2-Carboxylic acid Pharmaceutical intermediates Carboxylic acid group enhances polarity, making it suitable for aqueous reactions.

Key Observations :

  • Substituent Position : The 6-ethoxy group in the target compound contrasts with the 2-methoxyphenyl group in the analog from . Positional differences alter electron distribution, affecting reactivity and intermolecular interactions.
  • Thermal Behavior : Ethoxy groups are bulkier than methoxy groups, which could delay decomposition kinetics in combustion, as suggested by furan-based fuel studies .
Comparison with Heterocyclic Analogs (Benzothiophenes)
  • Electronic Effects : Oxygen in benzofurans increases electronegativity compared to sulfur in benzothiophenes, influencing redox behavior and binding affinity in catalytic systems.
  • Combustion Profiles : Benzofurans generally exhibit lower sulfur oxide emissions compared to thiophene derivatives, aligning with cleaner fuel research trends .

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